2-(4-fluoro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-(4-fluoro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluoro-nitrophenyl group and a dimethoxy-dihydroisoquinoline moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(4-fluoro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a fluoro-substituted benzene ring, followed by the introduction of methoxy groups and the formation of the isoquinoline ring system. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(4-fluoro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-(4-fluoro-2-aminophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-fluoro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the isoquinoline ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-fluoro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline include:
2-(4-chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline: Similar structure but with a chloro group instead of a fluoro group.
2-(4-fluoro-2-aminophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline: Formed by the reduction of the nitro group to an amino group.
2-(4-fluoro-2-nitrophenyl)-6,7-dimethoxy-1H-isoquinoline: Lacks the dihydro component in the isoquinoline ring. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
879445-23-5 |
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Molecular Formula |
C17H17FN2O4 |
Molecular Weight |
332.33 g/mol |
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H17FN2O4/c1-23-16-7-11-5-6-19(10-12(11)8-17(16)24-2)14-4-3-13(18)9-15(14)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI Key |
KTMSPFQSVWTRMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=C(C=C(C=C3)F)[N+](=O)[O-])OC |
solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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